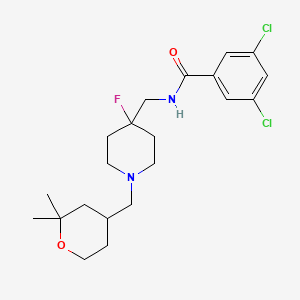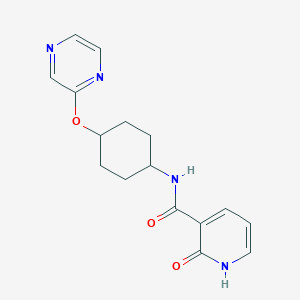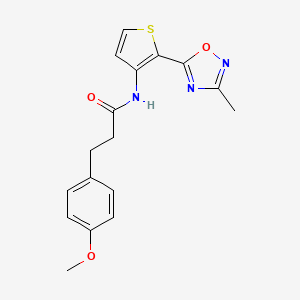![molecular formula C16H12N4O2 B3005925 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide CAS No. 1797261-24-5](/img/structure/B3005925.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their notable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves several key characteristics such as tunable photophysical properties .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines involve various synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They can be designed to have good solid-state emission intensities . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The compound’s unique structure and properties make it a potential candidate for use in chemosensors . Chemosensors are devices that transform chemical information, ranging from the concentration of a specific sample component to total composition analysis, into an analytically useful signal.
Organic Materials Progress Tracking
The compound can be used in the progress tracking of organic materials . This is particularly useful in materials science where understanding the behavior and development of organic materials is crucial.
Bioimaging Applications
The compound’s fluorescent properties can be utilized in bioimaging applications . This can help in visualizing biological processes or structures within living cells or tissues.
Organic Light-Emitting Devices
The compound can be used in the development of organic light-emitting devices . These devices, also known as OLEDs, are used in digital displays and lighting technology.
Bio-Macromolecular Interactions
The compound can be used to study bio-macromolecular interactions . This is important in understanding the structure and function of biological macromolecules.
Photobleaching Performance
After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes based on this compound decreased by 89–94%, which is a very good photobleaching performance .
Potential COPD Treatment
Utilizing the known “morpholine-pyrimidine” structure-PI3K δ- activity relationship and bicyclic pyrazolo [1,5- a ]pyrimidine core, a novel library of compounds including this one has been developed focused on future COPD (Chronic Obstructive Pulmonary Disease) treatment .
Mechanism of Action
Target of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . Another study reported that a pyrazolo[1,5-a]pyrimidine derivative showed substantial activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known for their fluorescence properties, which can be used for studying the dynamics of intracellular processes . The presence of electron-donating groups (EDGs) at position 7 on the fused ring of these compounds has been reported to improve both the absorption and emission behaviors .
Biochemical Pathways
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of the IRAK4 pathway .
Result of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of IRAK4, which plays a crucial role in the inflammatory response .
Action Environment
It’s worth noting that the properties and stability of some pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-10-6-15-17-8-12(9-20(15)19-10)18-16(21)14-7-11-4-2-3-5-13(11)22-14/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEFJWOOUVRIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005842.png)



![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)



![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)


